molecular formula C16H11F2NO3 B15243533 6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one

6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one

Cat. No.: B15243533
M. Wt: 303.26 g/mol
InChI Key: DUGRZTAMPJKPJY-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluorophenyl group and a dioxolo ring fused to a quinoline core

Preparation Methods

The synthesis of 6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated reagent.

    Formation of the Dioxolo Ring: The dioxolo ring can be formed through a cyclization reaction involving a diol and a suitable dehydrating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.

    Medicine: Research has explored its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and transcription in microbial cells.

Comparison with Similar Compounds

6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific difluorophenyl and dioxolo substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11F2NO3

Molecular Weight

303.26 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C16H11F2NO3/c17-10-2-1-8(3-11(10)18)12-5-14(20)9-4-15-16(22-7-21-15)6-13(9)19-12/h1-4,6,12,19H,5,7H2

InChI Key

DUGRZTAMPJKPJY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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